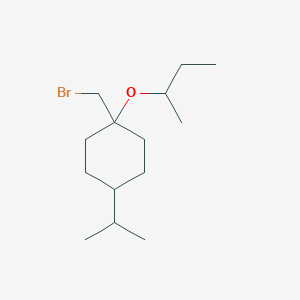
1-(Bromomethyl)-1-(sec-butoxy)-4-isopropylcyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Bromomethyl)-1-(sec-butoxy)-4-isopropylcyclohexane is an organic compound that belongs to the class of cyclohexanes These compounds are characterized by a six-membered carbon ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromomethyl)-1-(sec-butoxy)-4-isopropylcyclohexane can be achieved through several synthetic routes. One common method involves the bromination of 1-(sec-butoxy)-4-isopropylcyclohexane using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction typically occurs under mild conditions, such as room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-(Bromomethyl)-1-(sec-butoxy)-4-isopropylcyclohexane can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the compound can lead to the formation of hydrocarbons or alcohols, depending on the reducing agent used.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH), sodium cyanide (NaCN), or primary amines under reflux conditions.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium, chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products Formed
Substitution: Formation of alcohols, nitriles, or amines.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes or alcohols.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of biological pathways and enzyme interactions.
Medicine: May serve as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(Bromomethyl)-1-(sec-butoxy)-4-isopropylcyclohexane involves its interaction with molecular targets through its functional groups. The bromomethyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, potentially altering their activity. The sec-butoxy and isopropyl groups may influence the compound’s hydrophobicity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
1-(Bromomethyl)-4-isopropylcyclohexane: Lacks the sec-butoxy group, which may result in different chemical properties and reactivity.
1-(Chloromethyl)-1-(sec-butoxy)-4-isopropylcyclohexane: Substitution of bromine with chlorine can affect the compound’s reactivity and stability.
1-(Bromomethyl)-1-(sec-butoxy)-4-methylcyclohexane: Replacement of the isopropyl group with a methyl group can alter the compound’s steric and electronic properties.
Uniqueness
1-(Bromomethyl)-1-(sec-butoxy)-4-isopropylcyclohexane is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential applications. The presence of the sec-butoxy group may enhance its solubility in organic solvents, while the isopropyl group can influence its steric interactions.
Propiedades
Fórmula molecular |
C14H27BrO |
|---|---|
Peso molecular |
291.27 g/mol |
Nombre IUPAC |
1-(bromomethyl)-1-butan-2-yloxy-4-propan-2-ylcyclohexane |
InChI |
InChI=1S/C14H27BrO/c1-5-12(4)16-14(10-15)8-6-13(7-9-14)11(2)3/h11-13H,5-10H2,1-4H3 |
Clave InChI |
DJMKMEGYACILQH-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)OC1(CCC(CC1)C(C)C)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















